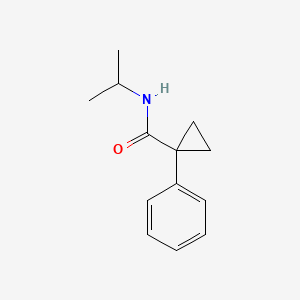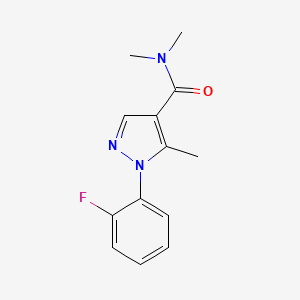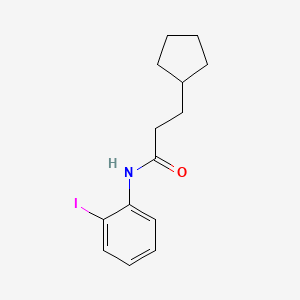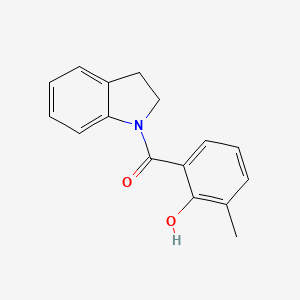
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone, also known as HMQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. HMQ has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
Scientific Research Applications
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to have anti-microbial effects against a range of bacterial and fungal pathogens.
Mechanism of Action
The exact mechanism of action of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone is not fully understood, but it is believed to act through multiple pathways. (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has also been shown to inhibit angiogenesis, which is involved in the growth and metastasis of tumors. In addition, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been found to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in lab experiments is its well-established synthesis method, which allows for the production of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in its pure form. In addition, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in lab experiments is its potential toxicity, which could limit its use in vivo.
Future Directions
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone. One area of research could be to further investigate the mechanism of action of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone and its effects on various pathways. Another area of research could be to explore the potential therapeutic applications of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in different disease models. In addition, further studies could be conducted to evaluate the toxicity of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone and its potential side effects in vivo.
Conclusion
In conclusion, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial effects, and has a well-established synthesis method. Future research on (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone could lead to the development of novel therapeutic strategies for the treatment of various diseases.
Synthesis Methods
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone is synthesized through a multi-step process that involves the reaction of 2-methyl-4-quinolone with piperidin-4-ol in the presence of a base and a solvent. The resulting product is then purified using column chromatography to obtain (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in its pure form. This method of synthesis has been well-established in the literature and has been used by several research groups to obtain (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone for various studies.
properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-10-14(13-4-2-3-5-15(13)17-11)16(20)18-8-6-12(19)7-9-18/h2-5,10,12,19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPOUXMJIZVBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)


![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)

